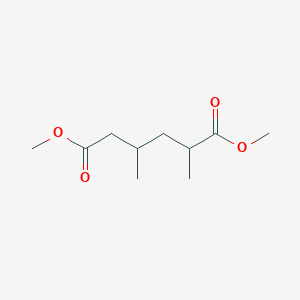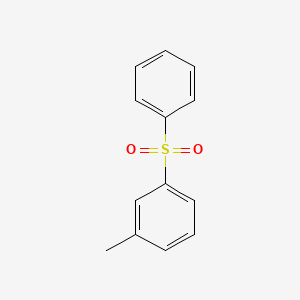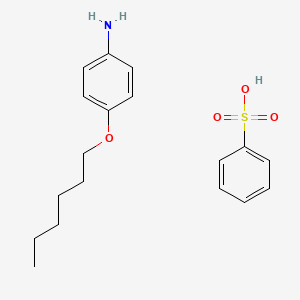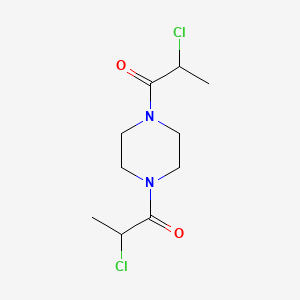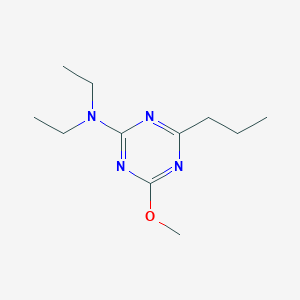
N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate amines with triazine derivatives. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with diethylamine and propylamine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of triazine N-oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of herbicides and other agrochemicals due to its effectiveness in controlling unwanted vegetation.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by binding to the D1 protein in the photosystem II complex of plants. This disrupts the electron transport chain, leading to the death of the plant. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
N,N-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents, leading to variations in chemical properties and applications.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with different substituents, used in different applications.
Uniqueness: N,N-Diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as a herbicide and its potential in drug development highlight its versatility compared to other triazine derivatives.
Propiedades
Número CAS |
5248-59-9 |
|---|---|
Fórmula molecular |
C11H20N4O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H20N4O/c1-5-8-9-12-10(15(6-2)7-3)14-11(13-9)16-4/h5-8H2,1-4H3 |
Clave InChI |
CZAUVRSXGGTTTG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC(=N1)OC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)

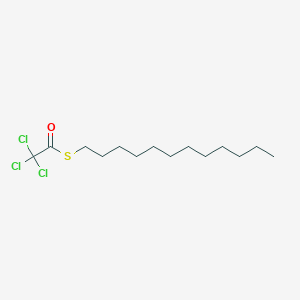


![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
